4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one is a heterocyclic compound characterized by the presence of an isoxazole ring fused with a furan ring. This compound is identified by its chemical structure, which includes an aminoethyl substituent, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science.
This compound is classified under heterocycles, specifically within the category of isoxazoles. It has been synthesized for research purposes and is recognized for its potential biological activities, including antimicrobial and anticancer properties. The compound's unique structure allows it to serve as a building block in the synthesis of more complex molecules.
The synthesis of 4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one typically involves several key steps:
The molecular formula for 4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one is CHNO. The compound features:
The structural data indicates that this compound can engage in various chemical interactions due to its functional groups.
4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one can undergo several types of chemical reactions:
The choice of reagents and conditions significantly impacts the yield and selectivity of the reactions involving this compound. For instance:
The mechanism of action for 4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one involves its interaction with specific biological targets:
These interactions suggest that the compound may influence various biochemical pathways, potentially leading to therapeutic effects.
While specific physical properties such as melting point or boiling point may not be extensively documented, compounds with similar structures typically exhibit moderate solubility in polar solvents due to their functional groups.
The chemical properties include:
These properties make it suitable for further derivatization and functionalization in synthetic chemistry.
4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one has several applications across different scientific domains:
Isoxazol-3(2H)-one represents a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring featuring adjacent nitrogen and oxygen atoms at positions 1 and 2, coupled with a carbonyl group at position 3. This structural motif imparts significant electronic diversity and hydrogen-bonding capabilities, enabling versatile interactions with biological targets. Derivatives of isoxazol-3(2H)-one exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and immunomodulatory effects, primarily through mechanisms such as enzyme inhibition, apoptosis induction, and cytokine modulation [1] [7]. The scaffold's synthetic versatility allows for strategic functionalization at positions 4 and 5, enabling fine-tuning of electronic properties, lipophilicity, and steric parameters to optimize bioactivity. Within this chemical class, 4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one exemplifies a structurally advanced derivative incorporating two pharmacologically significant moieties—a furan ring and an aminoethyl side chain—that synergistically enhance its molecular recognition profile [7].
Table 1: Representative Biologically Active Isoxazole Derivatives and Their Activities
Compound Name | Biological Activity | Key Mechanism | Reference |
---|---|---|---|
Methoxy-5-[4-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-oxazol-5-yl]-phenyl)-acetic acid | Anticancer (Colon cancer) | Tubulin inhibition (IC₅₀ = 0.92 ± 0.13 μM) | [1] |
5-(4-Methoxy-naphthalene-1-yl)-4-(4-methoxy-phenyl)-4,5-dihydro-isoxazole | Anticancer (Liver cancer) | HDAC inhibition (IC₅₀ = 2.03 ± 0.2 μM) | [1] |
VGX-1027 [(S,R)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid] | Anti-inflammatory | Suppression of TNF-α, IL-1β, MIF; Inhibition of NFκB | [2] |
ISO-1 [(S,R)-methyl [3-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-oxazolidin-5-yl]acetate] | Anti-inflammatory | Migration inhibitory factor (MIF) antagonism | [2] |
Muscimol (5-(aminomethyl)isoxazol-3-ol) | Neurological activity | GABA_A receptor agonist | [4] |
The integration of a furan heterocycle at the 5-position of the isoxazol-3(2H)-one scaffold creates a distinctive hybrid architecture with enhanced bioactivity potential. Furan, a five-membered oxygen-containing heterocycle, contributes significant electronic effects through its electron-rich π-system and oxygen lone pairs, facilitating dipole-dipole interactions, hydrogen bonding, and π-stacking with biological targets [6]. This moiety demonstrates a well-documented propensity for interacting with hydrophobic enzyme pockets frequently encountered in therapeutic targets for inflammation, cancer, and infectious diseases. When fused with the isoxazol-3(2H)-one core, the resulting bicyclic electronic system displays unique charge distribution patterns, as evidenced by computational studies using Density Functional Theory (DFT). These analyses reveal narrowed HOMO-LUMO energy gaps in furan-containing derivatives compared to phenyl-substituted analogs, indicating enhanced reactivity and binding affinity [6] [7].
Spatially, the planar furan ring adopts specific dihedral angles relative to the isoxazolone plane, creating a molecular topology complementary to the active sites of enzymes like cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and protein kinases. This geometric compatibility underpins the observed inhibitory potency of furan-isoxazole hybrids. For instance, derivatives featuring 5-(2-furyl) substitutions exhibit superior COX-2 inhibitory activity compared to non-furan analogs, attributed to optimal positioning within the enzyme's hydrophobic cleft [2] [7]. The furan oxygen acts as a hydrogen bond acceptor, further stabilizing ligand-enzyme complexes, while its aromatic system participates in charge-transfer interactions with electron-deficient residues in target proteins.
Synthetic strategies for accessing 5-(2-furyl)isoxazol-3(2H)-ones predominantly exploit 1,3-dipolar cycloaddition between furyl-functionalized nitrile oxides and electron-deficient alkynes or alkenes. Metal-free methodologies, such as the base-catalyzed condensation of β-nitroacetate esters with furyl-containing dipolarophiles in aqueous media, offer environmentally benign routes with regioselectivity favoring the 5-furyl isomer [3] [5]. Alternatively, ultrasound-assisted reactions between 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-ones and hydroxylamine hydrochloride enable catalyst-free synthesis with high yields (typically >85%) and reduced reaction times [3].
Table 2: Synthetic Approaches to Isoxazole-Furan Hybrids
Method | Conditions | Regioselectivity | Yield Range |
---|---|---|---|
1,3-Dipolar Cycloaddition | Nitrile oxides + furyl alkynes, solvent-free, mechanical milling | Predominantly 3,5-disubstituted with furan at C5 | 75-86% [5] |
Base-Catalyzed Condensation | β-Nitroacetate esters + furyl dipolarophiles, H₂O, rt | 3,5-Disubstituted isoxazoles | 65-90% [3] |
Ultrasound-Assisted Synthesis | 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-ones + NH₂OH·HCl, no catalyst | 5-Aryl-3-methylisoxazoles | >85% [3] |
Ionic Liquid-Mediated Cyclization | β-Diketones + NH₂OH·HCl in [BMIM]X ionic liquids | 3,5-Disubstituted isoxazoles | 89-95% [3] |
The 2-aminoethyl moiety (-CH₂-CH₂-NH₂) at position 4 of the isoxazol-3(2H)-one ring constitutes a critical pharmacophoric element in 4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one. This flexible alkylamine chain introduces cationic potential under physiological pH conditions, facilitating ionic interactions with anionic membrane components (e.g., phospholipid headgroups) and acidic residues within enzyme active sites (e.g., aspartate or glutamate). The terminal primary amine serves as a versatile handle for molecular diversification through salt formation, acylation, or Schiff base formation, enabling the optimization of physicochemical properties such as solubility, log P, and pKₐ [8] [10].
Biologically, aminoethyl substituents demonstrate multifunctional bioactivity. They enhance cell membrane permeability via interactions with transporter proteins and promote intracellular accumulation through endocytic mechanisms. This property is particularly valuable for targeting intracellular enzymes such as histone deacetylases (HDACs) and protein kinases, as evidenced by aminoethyl-containing isoxazole derivatives exhibiting IC₅₀ values in the low micromolar range (0.5–5 μM) against cancer cell lines [1] [7]. The conformational flexibility of the ethylene bridge (-CH₂-CH₂-) allows the terminal amine to adopt spatially favorable orientations for hydrogen bonding with biological targets, while maintaining the planar isoxazolone core in optimal orientation for π-stacking interactions.
Structure-activity relationship (SAR) studies consistently demonstrate that elongation or shortening of the alkyl chain substantially diminishes bioactivity. For instance, replacing the ethylenic spacer with propylene (-CH₂-CH₂-CH₂-) reduces anti-inflammatory potency by approximately 10-fold in carrageenan-induced edema models, attributed to suboptimal distance between the cationic center and the isoxazolone pharmacophore [8]. Similarly, N-alkylation of the terminal amine in immunomodulatory isoxazoles like 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide significantly impairs TNF-α suppression compared to primary amine analogs [2] [8].
In 4-(2-Aminoethyl)-5-(2-furyl)isoxazol-3(2H)-one, the aminoethyl group synergizes with the furan heterocycle, creating a bifunctional ligand capable of simultaneous engagement with complementary binding regions in biological targets. Molecular modeling suggests that the protonated amine forms salt bridges with Glu or Asp residues in enzyme active sites, while the furan oxygen coordinates with catalytic metal ions or hydrogen-bond donors. This cooperative binding is reflected in enhanced inhibitory constants (Kᵢ) for aminoethyl-furan hybrids compared to mono-functionalized congeners across multiple enzyme classes [7] [8].
Synthetic installation of the aminoethyl group typically employs nucleophilic displacement strategies, wherein 4-halomethylisoxazole precursors react with phthalimide-protected ethylenediamine, followed by deprotection under acidic or hydrazine-mediated conditions. Alternatively, reductive amination of 4-acetylisoxazole derivatives using ethylenediamine and sodium borohydride provides efficient access to secondary amine intermediates that can be further functionalized [5] [10]. Protecting group strategies are often essential, with tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups demonstrating compatibility with the isoxazolone core during synthesis.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7